molecular formula C6H11N3OS B13153343 1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine

1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine

Cat. No.: B13153343
M. Wt: 173.24 g/mol
InChI Key: ADRGJIMGQSHUNF-UHFFFAOYSA-N
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Description

1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methanesulfinyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine typically involves the reaction of 1H-pyrazole-3-amine with 2-chloroethyl methanesulfinate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the methanesulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Methanesulfinylethyl)piperazine: Similar structure but with a piperazine ring instead of a pyrazole ring.

    1-(2-Methanesulfonylethyl)-1H-pyrazol-4-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Uniqueness: 1-(2-Methanesulfinylethyl)-1H-pyrazol-3-amine is unique due to the presence of both a methanesulfinyl group and an amine group on a pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

1-(2-methylsulfinylethyl)pyrazol-3-amine

InChI

InChI=1S/C6H11N3OS/c1-11(10)5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8)

InChI Key

ADRGJIMGQSHUNF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCN1C=CC(=N1)N

Origin of Product

United States

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